Ch55-O-C3-NH2

Retinoid RAR Binding Affinity

Ch55-O-C3-NH2 (RAR ligand 1, CAS 144298-98-6) is a synthetic, functionalized derivative of the potent retinoid Ch55. It is characterized by a C3 amino linker, which retains the core RAR-binding motif of Ch55 while providing a primary amine group for conjugation.

Molecular Formula C27H35NO4
Molecular Weight 437.6 g/mol
Cat. No. B12431634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCh55-O-C3-NH2
Molecular FormulaC27H35NO4
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C
InChIInChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+
InChIKeySCMXMXZHZNYFOT-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ch55-O-C3-NH2 (RAR Ligand 1) for Targeted Protein Degradation


Ch55-O-C3-NH2 (RAR ligand 1, CAS 144298-98-6) is a synthetic, functionalized derivative of the potent retinoid Ch55 . It is characterized by a C3 amino linker, which retains the core RAR-binding motif of Ch55 while providing a primary amine group for conjugation . This compound is not a standalone therapeutic but a critical, advanced chemical tool for the rational design of heterobifunctional molecules, specifically SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) and PROTACs (Proteolysis Targeting Chimeras) targeting the retinoic acid receptor (RAR) .

Why Ch55-O-C3-NH2 Cannot Be Substituted by Generic RAR Ligands


Generic RAR ligands, including the parent compound Ch55 and other agonists like ATRA and Am80, are fundamentally incapable of being substituted for Ch55-O-C3-NH2 in key research applications . Their utility is confined to agonist activity, whereas Ch55-O-C3-NH2 is specifically engineered for chemical conjugation via its unique primary amine (-NH2) handle . This functional group is essential for linking the RAR-binding motif to an E3 ligase ligand (such as a cIAP1 ligand) to construct a functional SNIPER/PROTAC degrader . The resulting heterobifunctional molecule possesses a mechanism of action—inducing the ubiquitination and proteasomal degradation of RAR—that is entirely unattainable with standard RAR agonists or antagonists [1].

Quantitative Evidence for Ch55-O-C3-NH2 Differentiation


Inferred Potency of the RAR-Binding Warhead Derived from Parent Ch55

The RAR-targeting potency of the Ch55-O-C3-NH2 warhead is based on the established pharmacology of its parent compound, Ch55. Ch55 acts as a potent agonist of RAR-α and RAR-β, with a binding affinity superior to endogenous ligands like retinoic acid [1]. While direct binding data for the functionalized Ch55-O-C3-NH2 is not publicly available, the parent Ch55's affinity profile provides a strong inference for the warhead's target engagement capability. The key differentiation is not in RAR binding itself, but in the added functionality. Ch55-O-C3-NH2 introduces a primary amine handle for linker attachment, a feature absent in Ch55 . This enables the creation of a new class of molecules (degraders), which is a qualitative functional leap.

Retinoid RAR Binding Affinity

Functional Efficacy of a SNIPER Construct Derived from Ch55-O-C3-NH2

The ultimate value of Ch55-O-C3-NH2 is realized in the final degrader molecule. The SNIPER compound known as PROTAC RAR Degrader-1, which incorporates Ch55-O-C3-NH2 as its RAR-targeting warhead, is a potent and selective degrader of RAR [1]. In HT1080 cells, PROTAC RAR Degrader-1 achieves maximal RAR degradation at a concentration of 30 μM [2]. This degradation-based mechanism of action is a direct, quantitative functional readout that is only possible with a functionalized warhead like Ch55-O-C3-NH2. The parent compound Ch55 or other RAR agonists (e.g., ATRA, Am80) cannot be used to build this degrader due to the lack of a suitable chemical handle for linker conjugation .

PROTAC SNIPER RAR Degradation

Unique Chemical Functionality: The Primary Amine Handle for Conjugation

The defining differentiator of Ch55-O-C3-NH2 is its primary amine (-NH2) group . This is a reactive handle that enables direct, modular conjugation to various linker systems and, subsequently, to an E3 ligase ligand (e.g., Bestatin for cIAP1) to form a complete SNIPER . This functional group is absent in the parent RAR agonist Ch55 and other common RAR ligands like ATRA, Am80, or tamibarotene, which are carboxylic acids or have no readily accessible reactive group for simple, stable bioconjugation . The presence of this amine eliminates the need for complex, low-yielding synthetic derivatization, allowing researchers to focus on optimizing linker composition and E3 ligase pairing for their specific biological questions.

PROTAC Bioconjugation Linker Chemistry

Application Scenarios for Ch55-O-C3-NH2


Rational Design of RAR-Targeting SNIPERs/PROTACs

Ch55-O-C3-NH2 is the essential starting point for the construction of heterobifunctional degraders targeting RAR [1]. Its primary amine handle allows for straightforward conjugation to a linker of choice, which is then coupled to an E3 ligase ligand (e.g., Bestatin for cIAP1) . This modular approach enables systematic optimization of the degrader's physicochemical properties, linker composition, and E3 ligase engagement. The resulting molecules, such as PROTAC RAR Degrader-1, have demonstrated effective and concentration-dependent RAR degradation in cellular models, validating this approach [2].

Chemical Biology Tool for RAR Knockdown Studies

Researchers studying RAR biology can use Ch55-O-C3-NH2 to build custom chemical probes for acute and selective RAR protein knockdown, rather than relying on slower genetic techniques like siRNA or CRISPR. This pharmacological knockdown approach allows for the study of RAR function with high temporal resolution [1]. The degradation of RAR by a SNIPER built from Ch55-O-C3-NH2 provides a clean, loss-of-function phenotype that is complementary to and more rapid than genetic approaches, enabling more precise interrogation of RAR's role in cell differentiation and disease models .

Building Chemical Libraries for Degrader Optimization

In an industrial drug discovery setting, Ch55-O-C3-NH2 is a versatile building block for generating libraries of RAR-targeting PROTACs. By utilizing its amine handle, medicinal chemists can efficiently synthesize diverse arrays of degraders with varying linkers and E3 ligase ligands. This allows for high-throughput screening to identify lead molecules with optimized potency, selectivity, and drug-like properties [1]. The ability to rapidly access a diverse set of RAR degraders from a single, functionalized warhead significantly accelerates the hit-to-lead optimization phase of a degrader program .

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